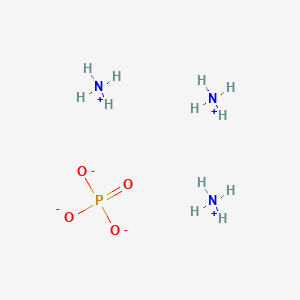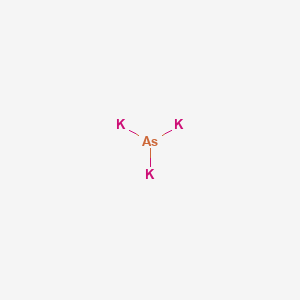
O-ethyl 3-chlorobenzenecarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-ethyl 3-chlorobenzenecarbothioate, also known as S-ethyl chlorothioformate, is a chemical compound that has been widely used in scientific research. It is a colorless liquid with a pungent odor and is soluble in many organic solvents. This chemical compound has been used in various fields of research, including medicinal chemistry, organic synthesis, and as a reagent in the analysis of biological samples.
Mécanisme D'action
The mechanism of action of O-ethyl 3-chlorobenzenecarbothioate is not well understood. However, it is believed to act as a thiolating agent, which can react with thiols in biological samples to form thioesters. This reaction can be used to quantify the levels of various compounds in biological samples.
Effets Biochimiques Et Physiologiques
O-ethyl 3-chlorobenzenecarbothioate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using O-ethyl 3-chlorobenzenecarbothioate in laboratory experiments is its ability to react with thiols in biological samples, which can be used to quantify the levels of various compounds. However, its use is limited by its pungent odor and the need for special handling procedures due to its toxicity.
Orientations Futures
There are several future directions for research involving O-ethyl 3-chlorobenzenecarbothioate. One area of research could be focused on the development of new methods for the synthesis of this compound, which could improve its efficiency and reduce its cost. Another area of research could be focused on the development of new applications for this compound, including its use in the synthesis of new drugs or as a reagent in the analysis of biological samples. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential biochemical and physiological effects.
In conclusion, O-ethyl 3-chlorobenzenecarbothioate is a chemical compound that has been widely used in scientific research. Its unique properties have made it a valuable reagent in the analysis of biological samples and in medicinal chemistry. While its use is limited by its toxicity and pungent odor, there are several future directions for research that could further improve our understanding of this compound and its potential applications.
Méthodes De Synthèse
The synthesis of O-ethyl 3-chlorobenzenecarbothioate involves the reaction between thionyl chloride and ethyl benzoate. The reaction is carried out in the presence of a catalyst, such as pyridine, at a temperature of around 60°C. The resulting product is then purified using various techniques, including distillation and recrystallization.
Applications De Recherche Scientifique
O-ethyl 3-chlorobenzenecarbothioate has been widely used in scientific research due to its unique properties. It has been used as a reagent in the analysis of biological samples, such as blood and urine, to determine the levels of certain compounds. It has also been used in medicinal chemistry as a starting material for the synthesis of various drugs.
Propriétés
Numéro CAS |
13806-78-5 |
|---|---|
Nom du produit |
O-ethyl 3-chlorobenzenecarbothioate |
Formule moléculaire |
C9H9ClOS |
Poids moléculaire |
200.69 g/mol |
Nom IUPAC |
O-ethyl 3-chlorobenzenecarbothioate |
InChI |
InChI=1S/C9H9ClOS/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 |
Clé InChI |
NSOLQKMOGRHUCD-UHFFFAOYSA-N |
SMILES |
CCOC(=S)C1=CC(=CC=C1)Cl |
SMILES canonique |
CCOC(=S)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B83144.png)







